molecular formula C22H27NO5 B1392446 Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate CAS No. 1242937-87-6

Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

Cat. No.: B1392446
CAS No.: 1242937-87-6
M. Wt: 385.5 g/mol
InChI Key: LHNBJYBHMSUKRZ-UHFFFAOYSA-N
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Description

Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate (CAS: 1242937-87-6) is a tetrahydroindole derivative featuring a 2,4-dimethoxybenzyl substituent at the N1 position and an ethyl ester group at the C3 position. Its molecular formula is C₂₂H₂₇NO₅, with a molecular weight of 385.46 g/mol . The compound’s core structure includes a 6,6-dimethyl-4-oxo-tetrahydroindole scaffold, which is common in bioactive molecules targeting enzymes or receptors. Although discontinued commercially, it has been utilized as a synthetic intermediate in medicinal chemistry research, particularly for exploring structure-activity relationships (SAR) in indole-based therapeutics .

Properties

IUPAC Name

ethyl 1-[(2,4-dimethoxyphenyl)methyl]-6,6-dimethyl-4-oxo-5,7-dihydroindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-6-28-21(25)16-13-23(17-10-22(2,3)11-18(24)20(16)17)12-14-7-8-15(26-4)9-19(14)27-5/h7-9,13H,6,10-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNBJYBHMSUKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C1C(=O)CC(C2)(C)C)CC3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate has been studied for its therapeutic potential in various medical applications:

  • Anticancer Activity : Research indicates that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The indole framework is known for its ability to interact with DNA and inhibit tumor growth.
  • Antimicrobial Properties : The compound has shown promise against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Studies have indicated that this compound can interact with specific enzymes or receptors in the body. For instance:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.
  • Receptor Modulation : The compound could modulate receptor activity related to neurotransmission or hormonal regulation, suggesting applications in neuropharmacology.

Synthetic Methodology Development

The synthesis of this compound serves as a model for developing new synthetic methodologies in organic chemistry. Researchers are exploring efficient pathways to synthesize this compound and related derivatives.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its anticancer properties against several cancer cell lines. The results demonstrated significant cytotoxicity at low concentrations compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings indicated that the compound exhibited notable antibacterial activity and could be a lead candidate for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tetrahydroindole carboxylates with structural variations influencing physicochemical properties and bioactivity. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Similarity Score
Target Compound (1242937-87-6) C₂₂H₂₇NO₅ 385.46 2,4-dimethoxybenzyl, 6,6-dimethyl, ethyl ester -
Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (7272-58-4) C₁₂H₁₅NO₃ 221.25 3-methyl, ethyl ester 0.95
Benzyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (65038-89-3) C₁₈H₁₉NO₃ 297.35 3-methyl, benzyl ester 0.94
Ethyl 1-(2,4-dimethylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate (1243098-16-9) C₂₀H₂₃NO₃ 325.41 2,4-dimethylbenzyl, ethyl ester -
1-(2-Carboxyphenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazole (N/A) C₁₆H₁₇N₂O₃ 285.32 2-carboxyphenyl, indazole core -

Key Observations:

The ethyl ester moiety in the target compound and CAS 7272-58-4 contrasts with the benzyl ester in CAS 65038-89-3, affecting metabolic stability and lipophilicity .

Core Modifications :

  • Replacing the indole core with an indazole (as in ) introduces additional nitrogen atoms, altering hydrogen-bonding interactions and biological target specificity .

Synthetic Routes :

  • The target compound shares synthetic parallels with derivatives in and , where sodium ethoxide and polar aprotic solvents (e.g., DMSO, DMF) are used for condensation reactions .

Preparation Methods

Core Tetrahydroindole Scaffold Construction

The preparation typically begins with the synthesis of the tetrahydro-1H-indole core, often via cyclization or condensation reactions involving suitable precursors such as substituted anilines or benzaldehydes and ketoesters.

  • Hemetsberger Cyclization : One reported approach involves the Hemetsberger indole synthesis starting from azidoacetates and substituted benzaldehydes to form ethyl indole-2-carboxylates, which serve as intermediates for further functionalization.

  • Cyclization and N-Methylation : Following cyclization, N-methylation or N-substitution can be performed to introduce the desired nitrogen substituent, such as the 2,4-dimethoxybenzyl group.

Functionalization of the Indole Ring and Side Chains

  • Ester Formation : The carboxylate ester at the 3-position is typically introduced via esterification reactions or retained from starting materials such as ethyl azidoacetate derivatives.

  • Dimethyl Substitution at 6,6-Positions : The 6,6-dimethyl substitution on the tetrahydroindole ring is introduced through alkylation steps or by starting from appropriately substituted precursors. Specific methods include alkylation of cyclic ketone intermediates or use of substituted vinylmagnesium reagents in ring-closing metathesis sequences.

Key Synthetic Steps and Reagents

Step Reaction Type Reagents/Conditions Notes
Formation of ethyl indole-2-carboxylate Hemetsberger cyclization Azidoacetate + substituted benzaldehyde, reflux conditions Provides the core indole ester scaffold
N-Substitution with 2,4-DMB group Reductive amination 2,4-dimethoxybenzaldehyde, NaBH(OAc)3 or NaBH3CN Selective introduction of DMB protecting group or substituent on indole nitrogen
Introduction of 6,6-dimethyl groups Alkylation/Grignard addition Vinylmagnesium bromide, olefin metathesis, hydrogenation Builds the tetrahydro ring with dimethyl substitution
Ester hydrolysis and amidation Hydrolysis and coupling KOH in ethanol reflux; HOBt and EDC for amide formation Converts esters to acids and further to amides as needed
Protection/deprotection Acid/base treatment TFA for DMB deprotection Removes protecting groups to yield final compound

Detailed Research Findings and Synthetic Routes

  • A comprehensive synthesis reported in a 2018 study describes the use of DIBAL-H reduction of esters to primary alcohols, which are then protected with tert-butyldimethylsilyl chloride (TBSCl). Subsequent metal-halogen exchange and formylation yield key aldehyde intermediates.

  • Vinylmagnesium bromide addition followed by ring-closing olefin metathesis using Grubbs second generation catalyst enables formation of cyclic ketone intermediates with 6,6-dimethyl substitution.

  • Conversion of cyclic ketones to 2,4-DMB imines and high-temperature annulation leads to tetrahydroindole derivatives bearing the DMB group.

  • Final steps involve TBS deprotection, LiI-mediated ester dealkylation, and reductive amination to install the N-(2,4-dimethoxybenzyl) substituent, followed by acid-mediated DMB deprotection to yield the target compound.

  • Hydrolysis of esters to carboxylic acids under reflux with aqueous KOH in ethanol, followed by amide formation using coupling agents such as HOBt and EDC, is a common strategy to modify the carboxylate functionality.

Summary Table of Preparation Methods

Preparation Stage Methodology/Reaction Type Key Reagents/Conditions Outcome/Intermediate
Tetrahydroindole core synthesis Hemetsberger cyclization Azidoacetate + substituted benzaldehyde, reflux Ethyl indole-2-carboxylate scaffold
N-Substitution with DMB group Reductive amination 2,4-Dimethoxybenzaldehyde + reductant N-(2,4-dimethoxybenzyl) indole derivative
Introduction of 6,6-dimethyl groups Vinylmagnesium addition + olefin metathesis Vinylmagnesium bromide + Grubbs catalyst 6,6-Dimethyl tetrahydroindole cyclic ketone
Ester hydrolysis and amidation Base hydrolysis + coupling KOH reflux in ethanol; HOBt + EDC Carboxylic acid and amide derivatives
Protection and deprotection steps Acid/base treatments TBSCl for protection; TFA for deprotection Protected intermediates and final deprotected product

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves condensation reactions using sodium acetate as a catalyst in acetic acid under reflux. For example, a mixture of 3-formyl-1H-indole-2-carboxylate derivatives and substituted thiazolidinones or aminothiazolones can be refluxed in acetic acid (20–100 mL) for 2.5–5 hours to form crystalline products. Optimization includes adjusting molar ratios (e.g., 1:1.1 for aldehyde to nucleophile) and recrystallization from DMF/acetic acid mixtures to enhance purity .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolve substituent effects (e.g., dimethoxybenzyl protons at δ 3.7–4.0 ppm, indole NH signals near δ 10–12 ppm).
  • IR Spectroscopy : Confirm carbonyl groups (C=O stretch at ~1700 cm⁻¹) and ester functionalities.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemistry for solid-state structures, critical for confirming substituent positioning .

Q. What safety precautions should be taken when handling this compound during synthesis and purification?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) due to irritant properties of intermediates like acetic acid and sodium acetate.
  • Avoid inhalation of recrystallization solvents (e.g., DMF).
  • Follow protocols for spill containment and waste disposal per hazard codes P301 (if ingested) and P501 (disposal guidelines) .

Advanced Research Questions

Q. How can palladium-catalyzed reductive cyclization be applied to modify the indole core of this compound?

  • Methodological Answer : Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) with CO surrogates like formic acid derivatives enable reductive cyclization of nitroarenes. For example, nitro groups on the indole scaffold can be reduced in situ to form fused bicyclic structures. Key parameters include catalyst loading (5–10 mol%), temperature (80–120°C), and solvent choice (DMF or THF) to control regioselectivity .

Q. What strategies can resolve contradictions in reported synthetic yields when varying substituents on the benzyl group?

  • Methodological Answer : Contradictions often arise from electronic effects of substituents (e.g., electron-donating vs. withdrawing groups). Systematic studies using DOE (Design of Experiments) can optimize:
  • Solvent polarity : Higher polarity (acetic acid vs. toluene) improves solubility of polar intermediates.
  • Reaction time : Electron-deficient benzyl groups may require extended reflux (5+ hours vs. 3 hours).
  • Additives : Sodium acetate enhances nucleophilicity in condensation steps .

Q. How do electronic effects of substituents on the 2,4-dimethoxybenzyl group influence the compound's reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electron-donating groups (e.g., methoxy) : Activate the benzyl ring toward electrophilic substitution but may deactivate metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
  • Steric effects : Ortho-substituents hinder catalyst access, reducing coupling efficiency.
  • Mitigation : Use bulky ligands (e.g., SPhos) or microwave-assisted conditions to enhance reactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
Reactant of Route 2
Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

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